Cas no 1534-08-3 (S-Methyl thioacetate)

S-Methyl thioacetate (CH₃COSCH₃) is a volatile organosulfur compound characterized by its thioester functional group. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and flavoring agents. The compound exhibits high reactivity due to its electrophilic carbonyl carbon and nucleophilic sulfur, enabling efficient thioacylation and alkylation reactions. Its low boiling point and moderate stability under controlled conditions facilitate handling in laboratory and industrial settings. S-Methyl thioacetate is also valued for its role in synthesizing sulfur-containing heterocycles and as a precursor for mercaptan derivatives. Proper storage in airtight containers is recommended to prevent hydrolysis or oxidation.
S-Methyl thioacetate structure
S-Methyl thioacetate structure
Product Name:S-Methyl thioacetate
CAS No:1534-08-3
MF:C3H6OS
MW:90.1441397666931
MDL:MFCD00014989
CID:41545
PubChem ID:160871227
Update Time:2025-11-02

S-Methyl thioacetate Chemical and Physical Properties

Names and Identifiers

    • S-Methyl thioacetate
    • Thioacetic acid S-methyl ester
    • Methyl thioacetate
    • S-Methyl thioacetateneat
    • S-methyl ethanethioate
    • 1-Methyl sulfanyl ethanone
    • FEMA 3876
    • CH3C(O)SCH3
    • Methyl thiolacetate
    • S-METHYL ACETOTHIOACETATE
    • S-Methyl thioacetate, 97+%
    • S-Methyl thioacetate, 98+%
    • Methylthioacetate
    • Ethanethioic acid, S-methyl ester
    • Methanethiol acetate
    • methyl ethanethioate
    • S-METHYLTHIOACETATE
    • Acetic acid, thio-, S-methyl ester
    • PF2D4MWX79
    • Ethanethioic acid, methyl ester
    • OATSQCXMYKYFQO-UHFFFAOYSA-N
    • AcSMe
    • S-Methyl ethanethioate #
    • KSC493A2H
    • 1-(methylsulfanyl)ethan-1-one
    • MDL: MFCD00014989
    • Inchi: 1S/C3H6OS/c1-3(4)5-2/h1-2H3
    • InChI Key: OATSQCXMYKYFQO-UHFFFAOYSA-N
    • SMILES: CSC(=O)C

Computed Properties

  • Exact Mass: 90.01390
  • Monoisotopic Mass: 90.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 42.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 42.4
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.024
  • Melting Point: 97~99℃
  • Boiling Point: 98°C(lit.)
  • Flash Point: Degrees Fahrenheit:53.6°F
    Degrees Celsius:12°C
  • Refractive Index: n/D 1.464
  • PSA: 42.37000
  • LogP: 0.89590
  • Solubility: Insoluble in water.
  • FEMA: 3876 | S-METHYL THIOACETATE

S-Methyl thioacetate Security Information

  • Symbol: GHS02 GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225-H311-H319-H332
  • Warning Statement: P210-P280-P305+P351+P338-P312
  • Hazardous Material transportation number:1992
  • WGK Germany:3
  • Hazard Category Code: 11-20-24-36
  • Safety Instruction: S16-S23-S29-S36/37
  • Hazardous Material Identification: F T
  • HazardClass:3
  • PackingGroup:II
  • Packing Group:II
  • Hazard Level:3
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11; R20/21/22

S-Methyl thioacetate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

S-Methyl thioacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS001513-250MG
S-Methyl thioacetate
1534-08-3 Aldrich
250MG
¥700.29 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S835306-100g
S-Methyl Thioacetate
1534-08-3 >95%
100g
995.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W387619-SAMPLE-K
S-Methyl thioacetate
1534-08-3 natural, ≥96%, FG
881.4 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W387619-100G-K
S-Methyl thioacetate
1534-08-3 natural, ≥96%, FG
100G
10634.11 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M2286-25G
S-Methyl Thioacetate
1534-08-3 >95.0%(GC)
25g
¥390.00 2024-04-17
TRC
M220608-50mg
S-Methyl Thioacetate
1534-08-3
50mg
$ 50.00 2022-06-04
TRC
M220608-100mg
S-Methyl Thioacetate
1534-08-3
100mg
$ 65.00 2022-06-04
TRC
M220608-500mg
S-Methyl Thioacetate
1534-08-3
500mg
$ 80.00 2022-06-04
abcr
AB132560-5 g
S-Methyl thioacetate, 98%; .
1534-08-3 98%
5g
€74.00 2023-04-04
abcr
AB132560-25 g
S-Methyl thioacetate, 98%; .
1534-08-3 98%
25g
€187.00 2023-04-04

S-Methyl thioacetate Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1534-08-3)S-METHYL THIOACETATE
Order Number:sfd22840
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1534-08-3)S-Methyl thioacetate
Order Number:A1201654
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:45
Price ($):364.0
Email:sales@amadischem.com

S-Methyl thioacetate Related Literature

Additional information on S-Methyl thioacetate

Comprehensive Guide to S-Methyl thioacetate (CAS No. 1534-08-3): Properties, Applications, and Market Insights

S-Methyl thioacetate (CAS No. 1534-08-3), also known as methyl thioacetate or methanethiol acetate, is an organosulfur compound with the molecular formula C3H6OS. This colorless to pale yellow liquid is characterized by a pungent odor reminiscent of garlic or onions, making it easily identifiable in laboratory and industrial settings. The compound's unique chemical structure, featuring a thioester functional group (–S–CO–), grants it versatile reactivity and applications across multiple industries.

From a chemical perspective, S-Methyl thioacetate exhibits several noteworthy properties. It has a molecular weight of 90.14 g/mol, boiling point of approximately 117-118°C, and density of 1.05 g/cm3 at 20°C. The compound is slightly soluble in water but readily dissolves in most organic solvents, including ethanol, ether, and acetone. These physical and chemical characteristics make methyl thioacetate particularly useful in organic synthesis and specialty chemical manufacturing.

The production of S-Methyl thioacetate typically involves the reaction between methanethiol and acetyl chloride in the presence of a base, or alternatively through the esterification of thioacetic acid with methanol. Modern synthesis methods emphasize efficiency and environmental considerations, reflecting the growing demand for sustainable chemical processes. Manufacturers of 1534-08-3 must adhere to strict quality control measures to ensure product purity, typically ≥98%, for various industrial applications.

In the flavor and fragrance industry, S-Methyl thioacetate serves as a valuable ingredient due to its distinctive aroma profile. While the pure compound has an intense, unpleasant odor, when properly diluted it contributes to the complex flavor notes found in certain processed foods, particularly those requiring savory or alliaceous (garlic-like) characteristics. Food scientists carefully incorporate methyl thioacetate in minute quantities to enhance the authenticity of natural flavors, especially in products where actual garlic or onion might cause stability issues or overpower other delicate flavors.

The compound's reactivity makes it particularly useful in organic synthesis as a thioester building block. Chemists frequently employ S-Methyl thioacetate in nucleophilic substitution reactions, where it serves as an effective acyl transfer agent. Its ability to participate in various coupling reactions has made it valuable in pharmaceutical intermediate synthesis and materials science research. Recent studies have explored its potential in polymer chemistry, particularly in the development of sulfur-containing specialty polymers with unique thermal and mechanical properties.

Agricultural applications of S-Methyl thioacetate have gained attention in recent years. Researchers are investigating its potential as a semiochemical—a substance that influences the behavior of organisms—particularly in pest management systems. Some studies suggest that certain insects respond to the compound's odor profile, opening possibilities for its use in environmentally friendly pest control strategies. This aligns with current market trends favoring green chemistry solutions and reduced reliance on traditional pesticides.

From a safety standpoint, proper handling of S-Methyl thioacetate requires standard laboratory precautions. While not classified as highly hazardous, the compound's strong odor and potential irritant properties necessitate use in well-ventilated areas with appropriate personal protective equipment. Storage recommendations typically include keeping the chemical in tightly sealed containers away from oxidizing agents and strong bases to maintain stability and prevent unwanted reactions.

The global market for S-Methyl thioacetate has shown steady growth, driven by increasing demand from the flavor and fragrance sector and expanding applications in specialty chemical synthesis. Market analysts note particular growth in the Asia-Pacific region, where rising disposable incomes have boosted demand for processed foods and premium fragrances. Suppliers of 1534-08-3 are increasingly focusing on sustainable production methods and supply chain transparency to meet evolving industry standards and customer expectations.

Recent innovations in S-Methyl thioacetate applications include its use in advanced material science. Researchers are exploring its role in the synthesis of sulfur-doped carbon materials, which show promise in energy storage applications such as lithium-sulfur batteries. This aligns with current scientific interest in sustainable energy solutions and matches frequent search queries about "sulfur compounds in battery technology" and "green energy materials."

Quality control for S-Methyl thioacetate typically involves gas chromatography analysis to verify purity and identify potential impurities. Advanced analytical techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy provide detailed characterization of the compound. These quality assurance measures are particularly important for pharmaceutical and food-grade applications where stringent purity standards apply.

Environmental considerations surrounding S-Methyl thioacetate have prompted research into its biodegradation pathways. Studies indicate that the compound undergoes relatively rapid microbial degradation in soil and water environments, suggesting a favorable environmental profile compared to more persistent synthetic chemicals. This aspect is increasingly important to manufacturers and end-users seeking to align with circular economy principles and reduce their environmental footprint.

Future research directions for S-Methyl thioacetate may explore its potential in medicinal chemistry, particularly given the growing interest in sulfur-containing bioactive compounds. The compound's versatility as a synthetic intermediate could make it valuable in developing new drug candidates, especially in areas like antimicrobial agents or enzyme inhibitors. Such applications would align with current pharmaceutical research trends and frequent search queries about "sulfur in drug discovery."

For researchers and industrial users seeking S-Methyl thioacetate, several reputable chemical suppliers offer the compound in various quantities and purity grades. Procurement specialists should verify certificates of analysis, safety data sheets, and regulatory compliance documentation to ensure suitability for intended applications. The compound is generally available in laboratory-scale quantities (grams to kilograms) as well as bulk industrial quantities for manufacturing purposes.

In conclusion, S-Methyl thioacetate (CAS No. 1534-08-3) represents a versatile organosulfur compound with diverse applications spanning flavor chemistry, organic synthesis, and emerging technologies. Its unique chemical properties, combined with growing interest in sustainable and specialized chemicals, position it as a compound of continuing relevance across multiple industries. As research uncovers new applications and improved synthesis methods, the importance of this thioester compound in both academic and industrial settings is likely to increase, making it a subject worthy of ongoing scientific and commercial attention.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1534-08-3)S-METHYL THIOACETATE
sfd22840
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:1534-08-3)S-Methyl thioacetate
A1201654
Purity:99%
Quantity:100g
Price ($):364.0
Email